![molecular formula C22H22N4O B14094510 4-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-2-phenyl-5-(prop-2-en-1-yl)pyrimidine](/img/structure/B14094510.png)
4-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-2-phenyl-5-(prop-2-en-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxybenzaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone is a complex organic compound that combines the structural features of benzaldehyde, pyrimidine, and hydrazone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxybenzaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone typically involves a multi-step process:
Formation of 4-methoxybenzaldehyde: This can be synthesized through the oxidation of 4-methoxytoluene using an oxidizing agent such as potassium permanganate.
Synthesis of 5-allyl-6-methyl-2-phenyl-4-pyrimidinyl hydrazine: This intermediate can be prepared by reacting 5-allyl-6-methyl-2-phenyl-4-pyrimidinyl chloride with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of 4-methoxybenzaldehyde with 5-allyl-6-methyl-2-phenyl-4-pyrimidinyl hydrazine under acidic conditions to form the desired hydrazone.
Industrial Production Methods
化学反应分析
Types of Reactions
4-methoxybenzaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The hydrazone group can be reduced to the corresponding amine using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as sodium methoxide in a polar aprotic solvent.
Major Products Formed
Oxidation: 4-methoxybenzoic acid.
Reduction: 4-methoxybenzylamine.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学研究应用
4-methoxybenzaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Materials Science: It can be used in the synthesis of novel polymers with unique properties.
Biological Research: It is used as a probe to study enzyme mechanisms and interactions.
作用机制
The mechanism of action of 4-methoxybenzaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Pathways Involved: It may affect pathways related to cell cycle regulation and apoptosis, making it a potential candidate for anti-cancer therapies.
相似化合物的比较
Similar Compounds
4-methoxybenzaldehyde: A simpler compound with similar aromatic properties but lacking the pyrimidine and hydrazone functionalities.
5-allyl-6-methyl-2-phenyl-4-pyrimidinyl hydrazine: An intermediate in the synthesis of the target compound with similar structural features.
Uniqueness
4-methoxybenzaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research in various scientific fields.
属性
分子式 |
C22H22N4O |
|---|---|
分子量 |
358.4 g/mol |
IUPAC 名称 |
N-[(Z)-(4-methoxyphenyl)methylideneamino]-6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-amine |
InChI |
InChI=1S/C22H22N4O/c1-4-8-20-16(2)24-21(18-9-6-5-7-10-18)25-22(20)26-23-15-17-11-13-19(27-3)14-12-17/h4-7,9-15H,1,8H2,2-3H3,(H,24,25,26)/b23-15- |
InChI 键 |
NQHCYDZOEATWIE-HAHDFKILSA-N |
手性 SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)N/N=C\C3=CC=C(C=C3)OC)CC=C |
规范 SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)NN=CC3=CC=C(C=C3)OC)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094440.png)
![1-(4-Chlorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094448.png)
![1-(2,5-Dimethoxyphenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094454.png)
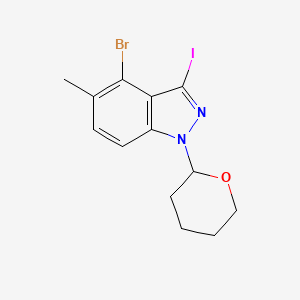
![2-Ethyl-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094483.png)
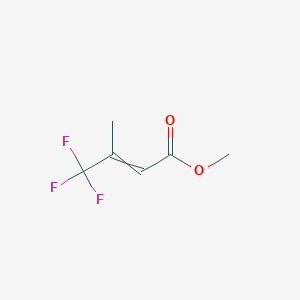
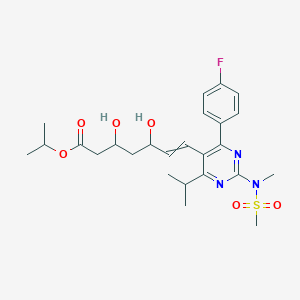
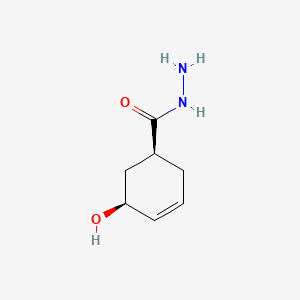
![8-[(2-aminoethyl)amino]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14094504.png)
![3-(2-fluorobenzyl)-8-(3-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14094508.png)

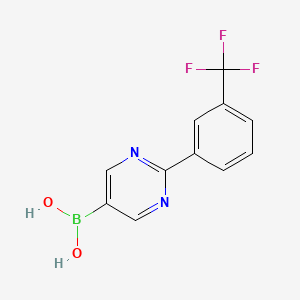
![3-(Dimethylamino)-2-[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-1-yl]prop-2-enenitrile](/img/structure/B14094527.png)
